Iervin

Description

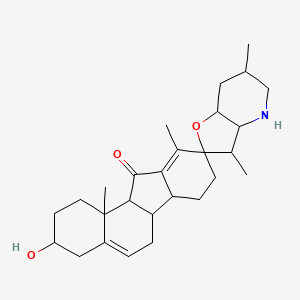

The exact mass of the compound 3-hydroxy-3',6',10,11b-tetramethyl-2,3,3a',4,4',5',6,6',6a,6b,7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one is 425.29299411 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iervin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iervin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEXYFLHGFJONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871652 |

Source

|

| Record name | 3-Hydroxy-17,23-epoxyveratraman-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jervine's Impact on the Hedgehog Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroidal alkaloid Jervine (B191634) and its well-documented inhibitory effects on the Hedgehog (Hh) signaling pathway. The aberrant activation of this crucial developmental pathway has been implicated in the pathogenesis of various cancers, making its components, particularly the Smoothened (SMO) receptor, a key target for therapeutic intervention. Jervine, a naturally occurring compound, has been instrumental in elucidating the mechanics of Hh pathway inhibition.

Core Mechanism of Action: Direct Inhibition of Smoothened

The primary molecular target of Jervine within the Hedgehog signaling pathway is the Smoothened (SMO) receptor, a G protein-coupled receptor-like protein.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH1) alleviates the inhibition that PTCH1 exerts on SMO.[1] This allows SMO to become active and initiate a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1] These transcription factors then drive the expression of Hh target genes, which can promote cell proliferation and tumor growth.[1]

Jervine functions as a direct antagonist of SMO.[2] By binding to the transmembrane domain of the SMO protein, Jervine locks it in an inactive conformation, thereby preventing the downstream signaling events even in the presence of an activating Hh ligand.[2] This inhibitory action effectively shuts down the entire signaling cascade.[2]

Quantitative Analysis of Jervine's Inhibitory Activity

The potency of Jervine as a Hedgehog pathway inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological function.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Hedgehog Pathway Inhibition) | 500-700 nM | Shh-LIGHT2 cells (mouse embryonic fibroblasts with a Gli-responsive luciferase reporter) | [3][4] |

Downstream Effects of Jervine on the Hedgehog Pathway

Jervine's inhibition of SMO leads to significant alterations in the expression and activity of downstream components of the Hedgehog signaling pathway.

| Downstream Target | Effect of Jervine Treatment | Experimental Evidence | Reference |

| Gli1 mRNA expression | Decreased | RT-qPCR analysis in MUTZ-1 myelodysplastic syndrome cells showed a significant decrease in Gli1 mRNA levels. | [5][6] |

| Smo mRNA expression | Decreased | RT-qPCR analysis in MUTZ-1 cells demonstrated a reduction in Smo mRNA levels. | [5][6] |

| BCL2 protein expression | Downregulated | Western blot analysis in MUTZ-1 cells indicated a decrease in the anti-apoptotic protein BCL2. | [5] |

| CyclinD1 protein expression | Downregulated | Western blot analysis in MUTZ-1 cells showed a reduction in the cell cycle regulator CyclinD1. | [5] |

| Cell Proliferation | Inhibited | CCK-8 assays on MUTZ-1 and nasopharyngeal carcinoma cells showed a dose- and time-dependent inhibition of proliferation. | [5][7][8] |

| Apoptosis | Induced | Annexin V/PI staining and flow cytometry analysis of MUTZ-1 and nasopharyngeal carcinoma cells revealed an increase in apoptosis. | [5][6][7] |

| Cell Cycle | G1 or G2/M phase arrest | Flow cytometry analysis indicated that Jervine can cause cell cycle arrest. | [5][6][7] |

Visualizing the Molecular Interactions and Experimental Workflows

To better understand the complex processes involved, the following diagrams illustrate the Hedgehog signaling pathway, Jervine's mechanism of action, and a typical experimental workflow for assessing Hedgehog pathway inhibition.

Figure 1. Hedgehog Signaling Pathway (Inactive State).

Figure 2. Jervine's Mechanism of Action on SMO.

Figure 3. Experimental Workflow for Evaluating Jervine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Jervine's effect on the Hedgehog signaling pathway.

Cell-Based Hedgehog Signaling Luciferase Reporter Assay

Objective: To determine the IC50 of Jervine for Hedgehog pathway inhibition.[1]

Methodology:

-

Cell Culture and Plating:

-

Culture Shh-LIGHT2 cells, which are mouse embryonic fibroblasts stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, in an appropriate growth medium.[1]

-

Seed the cells into 96-well plates and allow them to adhere overnight.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of Jervine in a low-serum culture medium.

-

Activate the Hedgehog pathway in the cells using a SMO agonist (e.g., SAG) or a conditioned medium containing the Shh ligand.[1]

-

Treat the cells with the various concentrations of Jervine. Include appropriate positive (agonist only) and negative (vehicle only) controls.[1]

-

-

Incubation:

-

Incubate the plate for 24-48 hours to allow for changes in reporter gene expression.[2]

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.[2]

-

Plot the normalized luciferase activity against the logarithm of the Jervine concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

Cell Proliferation Assay (CCK-8)

Objective: To assess the effect of Jervine on the proliferation of cancer cell lines.[2][5]

Methodology:

-

Cell Plating:

-

Seed cells (e.g., MUTZ-1) in 96-well plates at a predetermined density and allow them to adhere.[2]

-

-

Jervine Treatment:

-

Treat the cells with various concentrations of Jervine for different time points (e.g., 24, 48, 72 hours).[2]

-

-

CCK-8 Reagent Addition:

-

At the end of each time point, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours according to the manufacturer's protocol.[2]

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Jervine.[2][5]

Methodology:

-

Cell Treatment:

-

Treat cells with different concentrations of Jervine for a specified period.[2]

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

-

Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of Jervine on the mRNA levels of Hedgehog pathway target genes.[5]

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells with Jervine at various concentrations for a defined period.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers for target genes (e.g., Gli1, Smo) and a housekeeping gene (e.g., GAPDH) for normalization.[5]

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Protein Expression Analysis (Western Blot)

Objective: To determine the effect of Jervine on the protein levels of downstream targets.[5]

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with Jervine, then lyse the cells in a suitable buffer to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., BCL2, CyclinD1) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

Jervine is a potent and specific inhibitor of the Hedgehog signaling pathway, acting through the direct antagonism of the Smoothened receptor.[1][2] Its ability to disrupt this critical oncogenic pathway has made it an invaluable research tool for understanding the intricacies of Hedgehog signaling and has highlighted the therapeutic potential of SMO inhibition.[1] While its clinical development has been limited by its teratogenic properties, Jervine remains a foundational compound in the study of Hedgehog pathway inhibitors and serves as a benchmark for the development of novel anti-cancer therapeutics targeting this pathway.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Jervine, Hedgehog (Hh) signaling inhibitor (CAS 469-59-0) | Abcam [abcam.com]

- 5. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jervine exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Jervine: From Discovery to a Tool in Developmental Biology and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine (B191634), a steroidal alkaloid first isolated in 1943, has a rich history rooted in the study of the Veratrum genus of plants. Initially recognized for the teratogenic effects of these plants, jervine has emerged as a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. Jervine exerts its inhibitory effect through direct binding to the Smoothened (SMO) protein, a key transducer of the Hh signal. This technical guide provides a comprehensive overview of the discovery of jervine, its natural sources, and detailed methodologies for its extraction, purification, and quantification. Furthermore, it delves into the molecular mechanism of jervine's interaction with the Hedgehog signaling pathway, offering valuable insights for researchers in developmental biology and oncology.

Discovery and Historical Perspective

The journey to the discovery of jervine is intertwined with the investigation of the toxic properties of plants belonging to the Veratrum genus, commonly known as false hellebore or corn lily. For centuries, these plants were known to be poisonous to livestock, causing congenital malformations. It wasn't until the mid-20th century that the specific chemical constituents responsible for these effects were identified.

A significant breakthrough occurred in 1943 with the first isolation of jervine from Veratrum californicum.[1] This was followed by the elucidation of its complex steroidal structure in 1951 by Fried and colleagues. These pioneering efforts laid the foundation for understanding the biological activity of jervine and its derivatives.

Natural Sources of Jervine

Jervine is primarily found in plants of the Veratrum genus, within the family Melanthiaceae.[2] The concentration of jervine can vary significantly depending on the plant species, the part of the plant, and the geographical location. The rhizomes and roots are generally the most concentrated sources of this alkaloid.

| Plant Species | Plant Part | Jervine Content (mg/g dry weight) | Reference |

| Veratrum californicum | Rhizomes and Roots | High (specific value not consistently reported) | [3] |

| Veratrum album | Rhizomes and Roots | Not specified | [4] |

| Veratrum nigrum | - | - | [5] |

| Veratrum dahuricum | - | - | [6] |

| Veratrum taliense | - | - | [6] |

Physicochemical Properties of Jervine

A thorough understanding of the physicochemical properties of jervine is essential for its handling, formulation, and experimental use.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₉NO₃ | [7] |

| Molecular Weight | 425.6 g/mol | [7] |

| Melting Point | 243.5-244.5 °C | [7] |

| Solubility | Soluble in alcohol, acetone, and chloroform. Poorly soluble in water. | [7] |

| Appearance | Needles (from methanol (B129727) + water) | [7] |

| Specific Optical Rotation | -150° (c=1, ethanol) | [7] |

Experimental Protocols

Extraction and Isolation of Jervine from Veratrum Rhizomes

This protocol provides a general method for the extraction and isolation of jervine from dried and powdered Veratrum rhizomes.

Materials:

-

Dried and powdered Veratrum rhizomes

-

60-80% Ethanol (B145695)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 0.05-0.2%)

-

Deionized water

-

Macroporous adsorption resin (e.g., AB-8 or Diaion HP20)

-

Petroleum ether

-

Ethyl acetate

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

Extraction:

-

Suspend the powdered Veratrum rhizomes in 60-80% ethanol in a reflux apparatus.

-

Reflux the mixture for 1-2 hours. Repeat the extraction process three times with fresh solvent.

-

Combine the ethanol extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.[2]

-

-

Enrichment using Macroporous Adsorption Resin:

-

Dilute the concentrated aqueous extract with water.

-

Load the diluted extract onto a pre-conditioned macroporous adsorption resin column.

-

Wash the column with deionized water to remove water-soluble impurities.

-

Elute the column with a dilute basic solution (e.g., 0.05-0.2% NaOH or NH₄OH) to remove acidic compounds.

-

Wash the column with a low concentration of ethanol (10-60%) to remove pigments and other less polar impurities.

-

Elute the total alkaloids, including jervine, with a higher concentration of ethanol (70-90%).[2]

-

-

Purification by Column Chromatography:

-

Concentrate the alkaloid-rich eluate to dryness.

-

Adsorb the dried extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with petroleum ether.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing jervine.

-

Combine the jervine-containing fractions and concentrate to dryness.

-

-

Recrystallization:

-

Dissolve the crude jervine in a minimal amount of hot methanol.

-

Slowly add water until the solution becomes turbid.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the jervine crystals by filtration and dry them under vacuum.

-

Quantification of Jervine using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of jervine in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or Evaporative Light Scattering Detector - ELSD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% trifluoroacetic acid). A typical gradient might be:

-

0-5 min: 20% acetonitrile

-

5-30 min: 20% to 40% acetonitrile

-

30-40 min: 40% to 20% acetonitrile

-

40-45 min: 20% acetonitrile[8]

-

-

Flow Rate: 0.8 mL/min[8]

-

Column Temperature: 35 °C[8]

-

Detection:

-

DAD: Monitor at the maximum absorbance wavelength of jervine (around 250 nm).

-

ELSD: Drift tube temperature of ~98 °C and nitrogen flow rate of ~2.2 L/min.[8]

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure jervine in a suitable solvent (e.g., methanol) at known concentrations.

-

Sample Preparation: Prepare the plant extract as described in the extraction protocol and dissolve a known amount in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the jervine standard against its concentration. Determine the concentration of jervine in the sample by comparing its peak area to the calibration curve.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Jervine's most significant biological activity is its potent and specific inhibition of the Hedgehog (Hh) signaling pathway.[6] This pathway plays a fundamental role in embryonic development, tissue patterning, and cell proliferation.

The Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of another transmembrane protein, Smoothened (SMO). This inhibition prevents the downstream signaling cascade from being activated. When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved. Activated SMO then initiates a series of intracellular events that ultimately lead to the activation of the GLI family of transcription factors. These transcription factors then translocate to the nucleus and regulate the expression of target genes involved in cell growth, differentiation, and survival.

Jervine's Interaction with Smoothened

Jervine exerts its inhibitory effect by directly binding to the Smoothened (SMO) protein.[9] This binding locks SMO in an inactive conformation, preventing its downstream signaling activities, even in the presence of an activating Hedgehog ligand. The inhibition of SMO by jervine effectively shuts down the entire Hedgehog signaling cascade.

Visualizations

Signaling Pathway Diagrams

Caption: The canonical Hedgehog signaling pathway in the "ON" state.

Caption: Inhibition of the Hedgehog pathway by jervine's binding to SMO.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for jervine research.

Conclusion

Jervine, a natural product with a long and fascinating history, has transitioned from a compound of toxicological concern to a valuable tool in molecular and developmental biology. Its specific mechanism of action as a potent inhibitor of the Hedgehog signaling pathway has made it a cornerstone for research in this field and a lead compound for the development of anti-cancer therapeutics. This guide has provided a comprehensive overview of the discovery, natural sources, and detailed experimental protocols related to jervine, with the aim of facilitating further research into its biological activities and therapeutic potential. The provided data and methodologies will be a valuable resource for scientists and researchers working in the fields of natural product chemistry, drug discovery, and cancer biology.

References

- 1. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target [mdpi.com]

- 2. CN101565445A - Method for preparing high-purity veratramine and jervine - Google Patents [patents.google.com]

- 3. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jervine - Wikipedia [en.wikipedia.org]

understanding Jervine's role as a Smoothened antagonist

An In-depth Technical Guide on Jervine's Role as a Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jervine, a naturally occurring steroidal alkaloid isolated from plants of the Veratrum genus, is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] Its mechanism of action is centered on the direct binding to and antagonism of the Smoothened (SMO) receptor, a seven-transmembrane protein crucial for Hh signal transduction.[1][2] By locking SMO in an inactive conformation, Jervine effectively halts the downstream signaling cascade that leads to the activation of GLI transcription factors.[2] This guide provides a comprehensive technical overview of Jervine's interaction with the Hh pathway, detailing its molecular mechanism, quantitative activity, and the experimental protocols used to elucidate its function as a valuable research tool and potential therapeutic agent.

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical cascade for embryonic development and adult tissue homeostasis.[1][4] Aberrant activation of this pathway is a key driver in several cancers, including basal cell carcinoma and medulloblastoma.[4] The canonical pathway operates as follows:

-

"Off" State: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-transmembrane receptor Patched (PTCH1) tonically inhibits SMO, a G protein-coupled receptor-like protein.[1][3][4] This prevents SMO from localizing to the primary cilium, keeping the pathway inactive.[1] The GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3) are sequestered in the cytoplasm by Suppressor of fused (SUFU) and are targeted for proteolytic cleavage into repressor forms.[1]

-

"On" State: Upon binding of an Hh ligand to PTCH1, the inhibition on SMO is relieved.[1][4] SMO then translocates to the primary cilium and initiates a downstream signaling cascade.[1][5] This leads to the dissociation of GLI proteins from SUFU, their activation, and subsequent translocation to the nucleus.[1][4] In the nucleus, activated GLI proteins regulate the expression of Hh target genes that control cell proliferation, survival, and differentiation.[1][3]

Jervine's Mechanism of Action: SMO Antagonism

Jervine functions as a direct antagonist of the Hedgehog signaling pathway by binding to the transmembrane domain of the SMO receptor.[1][6] This interaction is central to its inhibitory effect.

-

Direct Binding: Jervine, like its structural relative cyclopamine (B1684311), physically binds to the heptahelical bundle of the SMO protein.[2][3] This binding event locks SMO into an inactive conformation.[2]

-

Inhibition of Downstream Signaling: By stabilizing SMO in this inactive state, Jervine prevents the downstream signaling events required for pathway activation, even when an Hh ligand is bound to PTCH1.[2] This blockade prevents the activation and nuclear translocation of GLI transcription factors, leading to the suppression of GLI-mediated gene transcription and a subsequent reduction in cell proliferation.[1][7]

-

Ciliary Localization Paradox: Interestingly, some studies have shown that Jervine and cyclopamine can induce the accumulation of SMO in the primary cilium, a characteristic typically associated with SMO activation.[1][5][8] This suggests a complex interaction where Jervine traps SMO in a conformation that permits ciliary localization but remains catalytically inactive, thereby preventing signal transduction.[1][5]

Figure 1: The Hedgehog signaling pathway and Jervine's inhibitory action on SMO.

Quantitative Data Summary

The inhibitory potency of Jervine has been quantified in various cellular assays, primarily through the determination of its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 500-700 nM | Various cellular assays | [1] |

Comparative Potency of SMO Inhibitors

Jervine's potency is often compared to other SMO antagonists. It is comparable to its natural analog, cyclopamine, but less potent than newer synthetic inhibitors.

| Inhibitor | Type | Target | IC50 |

| Jervine | Natural | SMO | ~500-700 nM |

| Cyclopamine | Natural | SMO | ~200-500 nM |

| Vismodegib | Synthetic | SMO | ~3-15 nM |

| Sonidegib | Synthetic | SMO | ~1-30 nM |

| Table adapted from comparative analysis data.[9] |

Key Experimental Protocols

The characterization of Jervine as a SMO antagonist relies on a series of robust in vitro assays.

Luciferase Reporter Assay for GLI Activity

This assay is the gold standard for quantifying the transcriptional activity of GLI proteins, providing a functional readout of Hh pathway inhibition.[1]

-

Objective: To determine the IC50 value of Jervine by measuring the inhibition of agonist-induced GLI-dependent luciferase expression.[4]

-

Materials:

-

Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).[1][4]

-

Jervine stock solution (dissolved in DMSO).[1]

-

Hedgehog pathway agonist (e.g., SAG or Purmorphamine).[1]

-

Dual-Luciferase® Reporter Assay System.[1]

-

White, opaque 96-well plates.[1]

-

Luminometer.

-

-

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a white, opaque 96-well plate at a density that ensures confluency on the day of the assay.[1]

-

Cell Treatment: Prepare serial dilutions of Jervine in cell culture medium. Pre-treat the cells with the Jervine dilutions for 1-2 hours.[1]

-

Agonist Stimulation: Add a constant, predetermined concentration of a Hedgehog pathway agonist (e.g., SAG) to all wells, except for the negative control. Include appropriate controls: vehicle only (DMSO), agonist only, and a range of Jervine concentrations.[1][2]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for changes in reporter gene expression.[1][2]

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase® Reporter Assay System.[2][4]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and viability.[1][4] Plot the normalized luciferase activity against the logarithm of Jervine concentration and fit the data to a non-linear regression model to calculate the IC50 value.[1]

-

Figure 2: Experimental workflow for a GLI-luciferase reporter assay.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of Jervine for the SMO receptor by measuring its ability to compete with a ligand of known affinity.[1][9]

-

Objective: To determine if Jervine directly binds to SMO and to quantify its binding affinity.[4][9]

-

Materials:

-

Protocol:

-

Incubation: Combine the SMO-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of Jervine in an assay buffer within a 96-well plate.[9]

-

Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to SMO. Plot the data and use non-linear regression to determine the IC50 of Jervine (the concentration that displaces 50% of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

-

Cell Proliferation Assay (e.g., CCK-8 or MTT)

This assay assesses the downstream functional effect of Jervine on the proliferation of cancer cell lines with an active Hedgehog pathway.[2][6]

-

Objective: To evaluate Jervine's ability to inhibit cell growth in Hh-dependent cell lines.[2]

-

Materials:

-

Hh-dependent cancer cell line (e.g., MUTZ-1, medulloblastoma, or BCC cells).[6]

-

Jervine stock solution.

-

Cell Counting Kit-8 (CCK-8) or MTT reagent.

-

Microplate reader.

-

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with various concentrations of Jervine for different time points (e.g., 24, 48, 72 hours).[2]

-

Reagent Addition: Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.[2]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

-

Data Analysis: Calculate the percentage of cell growth inhibition for each Jervine concentration compared to the vehicle-treated control and determine the IC50 for cell proliferation.

-

Figure 3: Logical relationship of Jervine's inhibitory cascade.

Conclusion

Jervine is a well-characterized natural product that potently and specifically inhibits the Hedgehog signaling pathway through direct antagonism of the Smoothened receptor.[1] Its ability to disrupt this critical oncogenic pathway has made it an invaluable tool for cancer research and developmental biology. While its clinical development has been limited by factors such as teratogenicity, Jervine remains a foundational compound for understanding SMO inhibition.[4] The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Jervine and the development of novel Hedgehog pathway modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Smoothened Adopts Multiple Active and Inactive Conformations Capable of Trafficking to the Primary Cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Smoothened adopts multiple active and inactive conformations capable of trafficking to the primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Jervine's Impact on Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine (B191634), a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant attention for its profound impact on cellular processes, most notably its potent inhibition of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of embryonic development, tissue patterning, and adult stem cell maintenance. Its aberrant activation is implicated in the pathogenesis of various cancers. Jervine exerts its biological effects by directly binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[2][3] This inhibition prevents the activation and nuclear translocation of the Gli family of transcription factors, ultimately leading to the suppression of Hh target gene expression.[3][4] Consequently, jervine influences a spectrum of cellular behaviors, including proliferation, apoptosis, cell cycle progression, and, critically, cellular differentiation. This technical guide provides an in-depth examination of jervine's impact on cellular differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein, Smoothened (SMO).[5] Upon Hh binding, this inhibition is relieved, allowing SMO to become active. Activated SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[5] These transcription factors translocate to the nucleus and induce the expression of Hh target genes, which are involved in a wide array of cellular processes, including differentiation.

Jervine, and the structurally related compound cyclopamine (B1684311), act as potent antagonists of the Hh pathway by directly binding to the heptahelical bundle of the SMO receptor.[6][7] This binding event locks SMO in an inactive conformation, thereby preventing downstream signal transduction, even in the presence of Hh ligands.[2][3] The consequence is a downstream suppression of Gli-mediated transcription, which is the molecular basis for jervine's effects on cellular differentiation.

Figure 1: Jervine's inhibition of the Hedgehog signaling pathway.

Impact on Differentiation of Various Cell Lineages

The Hedgehog signaling pathway plays a multifaceted and often context-dependent role in the differentiation of various cell lineages. By inhibiting this pathway, jervine can significantly influence the developmental trajectory of stem and progenitor cells.

Neuronal Differentiation

The Hh pathway is crucial for the development of the central nervous system, where it governs the proliferation, specification, and survival of neural progenitor cells.[8][9] Inhibition of the Hh pathway with cyclopamine has been shown to reduce the survival and neuronal differentiation of neural precursor cells, while promoting astroglial differentiation.[10] While direct quantitative data for jervine is limited, its similar mechanism of action suggests it would also impede the generation of certain neuronal subtypes that are dependent on Hh signaling for their specification. For instance, Shh signaling is a key factor in the differentiation of motor neurons and various interneurons in the developing spinal cord.

Osteogenic Differentiation

The role of Hh signaling in osteoblast differentiation is complex and appears to be species-dependent. In rodent cells, Hh signaling generally promotes osteoblast differentiation.[6] However, in human mesenchymal stem cells (MSCs), activation of the Hh pathway has been shown to inhibit osteoblast differentiation.[11][12] Therefore, in the context of human MSCs, jervine-mediated inhibition of Hh signaling would be expected to promote osteogenic differentiation. This effect is likely mediated through the regulation of key osteogenic transcription factors such as Runx2.

Chondrogenic Differentiation

The Hh pathway, particularly Indian Hedgehog (Ihh), is a positive regulator of chondrocyte proliferation and differentiation during endochondral ossification.[2][4] Hh signaling promotes the differentiation of chondrogenic precursor cells into chondrocytes.[2] Consequently, inhibition of the Hh pathway by jervine would be predicted to suppress chondrogenic differentiation. Studies using cyclopamine have demonstrated that blocking Hh signaling in mesenchymal stem cells significantly reduces the expression of chondrogenic markers like Collagen II and aggrecan.[8]

Adipogenic Differentiation

Hedgehog signaling is generally considered an inhibitor of adipogenesis.[1][13] A decrease in Hh signaling is a necessary, though not sufficient, step to initiate adipocyte differentiation.[14] Activation of the Hh pathway impairs adipogenesis by targeting the expression of key adipogenic transcription factors such as PPARγ and C/EBPα.[3][14] In line with this, studies have shown that jervine treatment of 3T3-L1 preadipocytes down-regulates lipid accumulation and decreases the expression of PPARγ and C/EBPα, suggesting that jervine inhibits adipogenic differentiation.[15]

Quantitative Data Summary

The following tables summarize available quantitative data on the effects of jervine on cellular processes related to differentiation. It is important to note that direct quantitative data on jervine-induced differentiation for many cell types is not extensively available in the literature.

| Cell Line | Jervine Concentration (µM) | Effect on Cell Cycle (48h) | Reference |

| 5-8F (Nasopharyngeal) | 0 (Control) | 19.5 ± 1.5% in G2/M | [4] |

| 10 | 31.7 ± 2.0% in G2/M | [4] | |

| 20 | 48.6 ± 2.2% in G2/M | [4] | |

| 40 | 67.5 ± 2.8% in G2/M | [4] | |

| C666-1 (Nasopharyngeal) | 0 (Control) | 17.6 ± 1.4% in G2/M | [4] |

| 10 | 29.4 ± 1.9% in G2/M | [4] | |

| 20 | 45.1 ± 2.1% in G2/M | [4] | |

| 40 | 61.3 ± 2.6% in G2/M | [4] |

Table 1: Jervine-Induced G2/M Phase Arrest in Nasopharyngeal Carcinoma Cells.

| Cell Line | IC50 (µM) | Assay | Reference |

| Wild Type Yeast | 9.7 | Growth Inhibition | [10] |

| TS mutants (β-1,6-glucan biosynthesis) | 0.1 - 1.0 | Growth Inhibition | [10] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Jervine in Yeast.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of jervine on cellular differentiation.

General Cell Culture and Jervine Treatment

-

Cell Lines: Specific cell lines appropriate for the differentiation lineage of interest should be used (e.g., SH-SY5Y for neuronal, human Mesenchymal Stem Cells (hMSCs) for osteogenic and adipogenic, ATDC5 for chondrogenic).

-

Culture Conditions: Cells should be maintained in their respective recommended growth media and conditions (e.g., 37°C, 5% CO2).

-

Jervine Preparation: Prepare a stock solution of jervine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

Treatment: Cells are treated with varying concentrations of jervine, alongside a vehicle control (medium with the same concentration of DMSO as the highest jervine concentration). The treatment duration will depend on the specific differentiation protocol.

Neuronal Differentiation Assay

-

Cell Seeding: Plate SH-SY5Y cells at an appropriate density on plates coated with an extracellular matrix protein (e.g., collagen or poly-L-lysine).

-

Differentiation Induction: Induce differentiation by reducing the serum concentration in the culture medium and adding a differentiation agent such as retinoic acid (RA).

-

Jervine Treatment: Add jervine at various concentrations to the differentiation medium.

-

Analysis of Neuronal Markers: After the differentiation period (e.g., 7-10 days), cells are fixed and stained for neuronal markers such as β-III tubulin (Tuj1) and microtubule-associated protein 2 (MAP2) using immunocytochemistry.

-

Quantification: The percentage of Tuj1 or MAP2 positive cells, as well as neurite length and branching, can be quantified using fluorescence microscopy and image analysis software.

Osteogenic Differentiation Assay

-

Cell Seeding: Plate hMSCs at a high density in a suitable culture vessel.

-

Osteogenic Induction: Once confluent, switch the growth medium to an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.

-

Jervine Treatment: Add jervine at desired concentrations to the osteogenic medium.

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After a specified period of differentiation (e.g., 7-14 days), wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer.

-

Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.

-

Incubate at 37°C to allow the ALP enzyme to convert pNPP to p-nitrophenol (a yellow product).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

-

-

Alizarin Red S Staining for Mineralization:

-

At a later stage of differentiation (e.g., 21 days), fix the cells with 4% paraformaldehyde.

-

Stain the fixed cells with a 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

Wash extensively with deionized water.

-

Quantify the staining by extracting the dye with a solution of 10% acetic acid and 10% ammonium (B1175870) hydroxide (B78521) and measuring the absorbance at 405 nm.

-

Chondrogenic Differentiation Assay

-

Micromass Culture: Resuspend ATDC5 cells or hMSCs at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic induction medium containing TGF-β.

-

Pellet Formation: Centrifuge the cell suspension to form a cell pellet.

-

Jervine Treatment: Culture the pellets in chondrogenic medium supplemented with different concentrations of jervine.

-

Alcian Blue Staining for Glycosaminoglycans (GAGs):

-

After the differentiation period (e.g., 21 days), fix the cell pellets in 4% paraformaldehyde.

-

Embed the pellets in paraffin (B1166041) and section them.

-

Stain the sections with a 1% Alcian blue solution in 0.1 N HCl to visualize sulfated GAGs.

-

-

Quantification of GAGs:

-

Digest the cell pellets with papain.

-

Use the dimethylmethylene blue (DMMB) dye-binding assay to quantify the amount of sulfated GAGs in the digest. Measure the absorbance at 525 nm.

-

Normalize the GAG content to the total DNA content of the pellet.

-

Visualization of Experimental Workflows

Figure 2: General workflow for studying jervine's effect on cellular differentiation.

Conclusion

Jervine is a potent modulator of cellular differentiation, primarily through its well-characterized inhibitory action on the Hedgehog signaling pathway. Its impact on different cell lineages is dictated by the specific role of Hh signaling in each developmental program. While the qualitative effects of Hh pathway inhibition on neuronal, osteogenic, chondrogenic, and adipogenic differentiation are relatively well-understood, further research is required to generate comprehensive quantitative data specifically for jervine across a broader range of cell types and differentiation protocols. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate the nuanced effects of jervine and to further elucidate its potential in both developmental biology research and as a therapeutic agent. The continued exploration of jervine's biological activities will undoubtedly provide valuable insights into the intricate mechanisms governing cellular differentiation and may pave the way for novel therapeutic strategies targeting aberrant developmental pathways.

References

- 1. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Proteomics Analysis of Chondrogenic Differentiation of C3H10T1/2 Mesenchymal Stem Cells by iTRAQ Labeling Coupled with On-line Two-dimensional LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chondrogenic Differentiation of Mesenchymal Stem Cells in Three-Dimensional Chitosan Film Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Patient-derived iPSCs show premature neural differentiation and neuron-type specific phenotypes relevant to neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of inhibiting hedgehog signaling pathways by using specific antagonist cyclopamine on the chondrogenic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Sonic Hedgehog Pathway Modulates Survival, Proliferation, and Differentiation of Neural Progenitor Cells under Inflammatory Stress In Vitro [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Purmorphamine increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

early studies and discovery of Jervine's biological activity

An In-depth Technical Guide on the Early Studies and Discovery of Jervine's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervine (B191634), a steroidal alkaloid derived from plants of the Veratrum genus, has a rich history of scientific investigation that has evolved from initial observations of its toxicity to a detailed understanding of its molecular mechanisms.[1] This technical guide provides a comprehensive overview of the seminal early studies that characterized the biological activity of jervine, with a focus on its teratogenic effects and the eventual discovery of its role as a potent inhibitor of the Hedgehog signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the foundational research of this pivotal molecule.

Historical Milestones in Jervine Research

The journey to understanding jervine's biological significance began with observations of livestock toxicity and culminated in the elucidation of its interaction with a critical developmental signaling pathway.

-

Early 19th Century: Initial isolation of alkaloid mixtures from Veratrum species, which were long recognized for their toxic properties.[1]

-

1943: The first specific isolation of jervine from Veratrum californicum was achieved.[1][2]

-

1951: The complex chemical structure of jervine was determined by Fried and colleagues.[1]

-

Mid-20th Century: A significant breakthrough occurred with the identification of the teratogenic effects of Veratrum alkaloids, linking them to birth defects in livestock.[1]

-

Late 20th Century: Jervine was identified as a potent inhibitor of the Hedgehog signaling pathway, providing a molecular basis for its observed biological effects.[1]

Teratogenic Effects of Jervine

A substantial body of early research on jervine focused on its potent teratogenic activity. These studies were crucial in identifying the developmental processes disrupted by the alkaloid.

Quantitative Data on Teratogenicity

The teratogenic effects of jervine have been documented in various animal models, with significant species-specific differences in susceptibility. Golden hamsters have been found to be particularly sensitive.[3][4]

| Animal Model | Strain | Route of Administration | Gestational Day(s) of Administration | Effective Teratogenic Dose Range | Observed Malformations | Reference(s) |

| Mouse | C57BL/6J | Oral Gavage | 8, 9, or 10 | 150 - 300 mg/kg | Cleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations | [4] |

| Mouse | A/J | Oral Gavage | 8, 9, or 10 | 150 - 300 mg/kg | Cleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations | [4] |

| Mouse | Swiss Webster | Not Specified | Not Specified | Not Specified | Apparently resistant to teratogenic effects | [3] |

| Rat | Sprague-Dawley | Not Specified | 6th to 9th day | Not specified, but less susceptible than hamsters | Cebocephaly and microphthalmia | [3] |

| Hamster | Golden | Not Specified | 7th day | Not Specified | Cebocephaly, harelip/cleft palate, exencephaly, cranial bleb | [3][5] |

| Sheep | Not Specified | Ingestion of V. californicum | 14th day of gestation | Not Specified | Cyclopic-type craniofacial defects ("monkey-faced lambs") | [5] |

Experimental Protocols for Teratogenicity Studies

The following provides a generalized methodology for assessing the teratogenic potential of jervine in a rodent model, based on common practices in developmental toxicology.

Caption: A typical workflow for an in vivo teratogenicity study.[4]

Detailed Methodology:

-

Animal Models: Time-mated female animals (e.g., C57BL/6J or A/J strain mice) are used.[4]

-

Dosing: Jervine, suspended in a suitable vehicle, is administered via oral gavage on specific days of gestation.[4]

-

Observation: Animals are observed daily for any signs of maternal toxicity.

-

Fetal Examination: Near the end of gestation, females are euthanized, and the uterine contents are examined. Fetuses are assessed for viability, weight, and the presence of any gross external, visceral, and skeletal abnormalities.

Discovery of the Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The teratogenic effects of jervine were eventually explained by its interaction with the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development.[1]

The Hedgehog Signaling Pathway and Jervine's Role

In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smoothened (Smo), a G protein-coupled receptor.[1][6] Upon Hedgehog binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then regulate the expression of target genes involved in cell proliferation and differentiation.[1][6]

Jervine exerts its biological effects by directly binding to and inhibiting Smoothened.[7] This action blocks the entire downstream signaling cascade, preventing the activation of Gli-mediated transcription.[1][7] This mechanism is responsible for both the teratogenic and potential anti-cancer properties of jervine.[1]

Caption: Jervine inhibits the Hedgehog signaling pathway by binding to Smoothened.[4]

Early Experimental Protocols for Jervine Isolation and Analysis

The ability to study jervine's biological activity was contingent on the development of effective methods for its extraction and purification from Veratrum species.

Generalized Extraction Workflow

Caption: A general workflow for the isolation and purification of Jervine.[1]

Detailed Extraction Protocol Example

A common method for extracting jervine involves the following steps:

-

Sample Preparation: The rhizomes and roots of the Veratrum plant are dried and ground into a fine powder.[8]

-

Solvent Extraction: The powdered material is extracted with an organic solvent, often in the presence of a base to ensure the alkaloids are in their free base form.[8] Common solvent systems include methanol (B129727) or ethanol, or chloroform with aqueous ammonia.[8]

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.[8]

-

Purification:

-

Liquid-Liquid Extraction: The crude extract is partitioned between an acidic aqueous solution and an immiscible organic solvent to separate the basic alkaloids.[8]

-

Solid-Phase Extraction (SPE): A C18 reversed-phase cartridge can be used for cleanup and concentration. The alkaloids are then eluted with a stronger organic solvent like methanol.[8]

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quantification of jervine.[8]

-

System: A standard HPLC system with a suitable detector is used.[8]

-

Quantification: The concentration of jervine is determined by comparing the peak area of the sample to a calibration curve created using certified jervine reference standards.[8]

Conclusion

The early research on jervine laid a critical foundation for our current understanding of this potent biologically active molecule. The progression from observing its toxic and teratogenic effects in livestock to identifying its specific molecular target, Smoothened, in the Hedgehog signaling pathway is a testament to decades of scientific inquiry. These foundational studies have not only illuminated a key mechanism in developmental biology but have also paved the way for exploring jervine and its analogs as potential therapeutic agents, particularly in the context of cancers driven by aberrant Hedgehog signaling. The detailed experimental protocols and quantitative data from this early work remain valuable resources for today's researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jervine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Jervine's Interaction with Specific Protein Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of jervine (B191634), a naturally occurring steroidal alkaloid, with its principal and putative protein targets. Jervine, isolated from plants of the Veratrum genus, is a potent teratogen and has been extensively studied as an inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and a key driver in several cancers.[1][2] This document details its mechanism of action, summarizes quantitative data on its activity, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and workflows.

Primary Protein Target: Smoothened (SMO)

The primary and most well-characterized protein target of jervine is Smoothened (SMO), a G protein-coupled receptor-like protein that is the central transducer of the Hedgehog (Hh) signaling pathway.[1][3]

Mechanism of Action

In the canonical Hh pathway, the transmembrane receptor Patched (PTCH1) tonically inhibits SMO in the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh).[1] Upon Shh binding to PTCH1, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade. This cascade culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which drive the expression of Hh target genes responsible for cell proliferation and survival.[1]

Jervine exerts its biological effects by directly binding to the seven-transmembrane domain of the SMO protein.[3] This binding event locks SMO in an inactive conformation, effectively preventing the downstream activation of GLI transcription factors, thereby blocking the entire signaling cascade.[1]

Quantitative Data: Inhibitory Potency

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 500-700 nM | Hedgehog Pathway | Cell-based reporter assay | [2][5] |

| Kd / Ki | Not Reported | Smoothened (SMO) | Radioligand binding assay | [4] |

Potential Off-Target Interactions: Cell Cycle Kinases

Recent computational studies have proposed that jervine may act as a dual-targeting inhibitor of key cell cycle kinases: Aurora Kinase B (AURKB) and Cyclin-Dependent Kinase 1 (CDK1). It is critical to note that this interaction is based on in silico modeling and awaits experimental validation.

AURKB is a crucial component of the chromosomal passenger complex, playing essential roles in chromosome condensation, microtubule-kinetochore attachment, and cytokinesis.[6][7] CDK1, when complexed with Cyclin B1, forms the maturation-promoting factor (MPF) that drives entry into mitosis.[8][9] The hypothetical inhibition of both kinases by jervine could contribute to its observed anti-proliferative effects and its ability to induce cell cycle arrest.

Quantitative Analysis of Cellular Effects

Jervine treatment leads to a significant, dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle. This effect is consistent with the inhibition of the Hedgehog pathway, which regulates genes involved in cell cycle progression, and may also be influenced by the potential off-target effects on mitotic kinases like AURKB and CDK1.

Table 2: Jervine-Induced G2/M Arrest in Nasopharyngeal Carcinoma Cells (Data from a 48-hour treatment period)

| Cell Line | Jervine Conc. (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| 5-8F | 0 (Control) | 55.1 ± 2.3 | 25.4 ± 1.8 | 19.5 ± 1.5 |

| 10 | 48.2 ± 2.1 | 20.1 ± 1.6 | 31.7 ± 2.0 | |

| 20 | 35.6 ± 1.9 | 15.8 ± 1.3 | 48.6 ± 2.2 | |

| 40 | 22.3 ± 1.5 | 10.2 ± 1.1 | 67.5 ± 2.8 | |

| C666-1 | 0 (Control) | 60.3 ± 2.5 | 22.1 ± 1.7 | 17.6 ± 1.4 |

| 10 | 52.1 ± 2.2 | 18.5 ± 1.5 | 29.4 ± 1.9 | |

| 20 | 40.7 ± 2.0 | 14.2 ± 1.2 | 45.1 ± 2.1 | |

| 40 | 28.9 ± 1.7 | 9.8 ± 1.0 | 61.3 ± 2.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of jervine with its protein targets and its effects on cellular pathways.

Gli-Luciferase Reporter Assay for Hh Pathway Activity

This cell-based assay is the gold standard for quantifying Hh pathway activity and is used to determine the IC50 of inhibitors like jervine.[10][11] It utilizes a cell line (e.g., NIH/3T3) stably or transiently transfected with a luciferase reporter gene under the control of a Gli-responsive promoter.

-

Materials:

-

Gli-Luciferase Reporter NIH/3T3 cells (or similar).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Medium (e.g., DMEM with 0.5% FBS).[10]

-

96-well white, clear-bottom tissue culture plates.

-

Jervine stock solution (in DMSO).

-

Recombinant Shh ligand (optional, for pathway stimulation).

-

Luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Luminometer.

-

-

Protocol:

-

Cell Seeding: Seed 25,000 cells per well in a 96-well plate in 100 µL of culture medium. Incubate for 16-24 hours at 37°C, 5% CO2 until cells are confluent.[12]

-

Serum Starvation: Carefully replace the culture medium with 90 µL of low-serum assay medium and incubate for 2-4 hours.

-

Compound Treatment: Prepare serial dilutions of jervine in assay medium. Add 10 µL of each dilution to the respective wells. Include vehicle-only (DMSO) controls. If using an agonist, add Shh ligand to the appropriate wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Cell Lysis: Remove the medium and wash cells once with PBS. Add 100 µL of passive lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.[10]

-

Luminescence Reading: Transfer 20 µL of the cell lysate to a white 96-well assay plate. Add 100 µL of the luciferase assay reagent.

-

Data Acquisition: Immediately measure the firefly luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure Renilla luminescence.

-

Analysis: Normalize the firefly luminescence to the Renilla luminescence (if applicable). Plot the normalized luminescence against the log of the jervine concentration and fit a dose-response curve to calculate the IC50 value.

-

Competitive Radioligand Binding Assay for SMO Affinity

This assay determines the binding affinity (Ki) of an unlabeled compound (jervine) by measuring its ability to compete with a radiolabeled ligand for binding to the SMO receptor.[4][13]

-

Materials:

-

Cell membranes prepared from cells overexpressing human SMO.

-

Radioligand (e.g., [³H]-Cyclopamine).

-

Unlabeled competitor (Jervine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[14]

-

Filtration apparatus (cell harvester).

-

Scintillation fluid.

-

Scintillation counter.

-

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the following in order: assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor, jervine (spanning a wide log range).

-

Initiate Reaction: Add the SMO-expressing membrane preparation (e.g., 50-120 µg protein) to each well to initiate the binding reaction. The final assay volume is typically 250 µL.[14]

-

Define Controls:

-

Total Binding: Wells containing only radioligand and membranes.

-

Non-specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled SMO ligand.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[14]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of jervine to obtain an IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

-

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway following treatment with jervine.[3][16]

-

Materials:

-

Cancer cell lines of interest.

-

Jervine stock solution.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-SMO, anti-GLI1, anti-p-Akt, anti-Akt, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of jervine for a specified time.

-

Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

-

Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.

-

Conclusion

Jervine is a potent, well-characterized inhibitor of the Hedgehog signaling pathway, exerting its effects through direct binding and antagonism of the Smoothened protein. Its inhibitory activity is in the sub-micromolar range, leading to significant anti-proliferative effects such as G2/M cell cycle arrest in various cancer cell lines. While SMO is its primary target, recent computational evidence suggests a potential dual-inhibitory role against the cell cycle kinases AURKB and CDK1, a hypothesis that warrants further experimental investigation. The protocols outlined in this guide provide a robust framework for researchers to further elucidate the molecular pharmacology of jervine and explore its therapeutic potential. Future studies should focus on definitively determining the binding affinity (Kd/Ki) of jervine for SMO and validating its putative off-target interactions to build a complete profile of this important natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Jervine, Hedgehog (Hh) signaling inhibitor (CAS 469-59-0) | Abcam [abcam.com]

- 6. Aurora B and Cdk1 mediate Wapl activation and release of acetylated cohesin from chromosomes by phosphorylating Sororin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurora B: Hooking up with cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.6. Gli-Luciferase Assay [bio-protocol.org]

- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic inhibitory effect of Smo inhibitor jervine and its combination with decitabine can target Hedgehog signaling pathway to inhibit myelodysplastic syndrome cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Jervine in Cell Culture: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus. It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Jervine a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for the effective use of Jervine in cell culture experiments.

Jervine exerts its biological effects primarily by directly binding to and inhibiting Smoothened (SMO), a seven-transmembrane protein essential for Hh signal transduction.[2] This inhibition prevents the activation of downstream GLI transcription factors, leading to the suppression of Hh target gene expression involved in cell growth, survival, and differentiation.[3][4] In cancer cells with a dysregulated Hh pathway, this blockade can induce cell cycle arrest, apoptosis, and autophagy.[3][4]

Data Presentation

Jervine Activity and Efficacy

The effective concentration of Jervine varies significantly depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following tables summarize key quantitative data for Jervine in various cell culture applications.

Table 1: IC50 Values of Jervine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| CNE-1 | Nasopharyngeal Carcinoma | CCK-8 | ~20 µM | 48h | [3] |

| HONE-1 | Nasopharyngeal Carcinoma | CCK-8 | ~25 µM | 48h | [3] |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | ~15 µM | 48h | [4] |

| H1299 | Non-Small Cell Lung Cancer | CCK-8 | ~18 µM | 48h | [4] |

| MUTZ-1 | Myelodysplastic Syndrome | CCK-8 | Not specified, dose-dependent inhibition | 24h | [5] |

Table 2: Effective Concentrations of Jervine for Inducing Biological Effects

| Cell Line | Biological Effect | Jervine Concentration | Treatment Duration | Reference |

| CNE-1, HONE-1 | Apoptosis Induction | 20 µM | 48h | [3] |

| CNE-1, HONE-1 | Autophagy Induction | 20 µM | 48h | [3] |

| A549, H1299 | Apoptosis Induction | 10, 20 µM | 48h | [4] |

| A549, H1299 | Autophagy Induction | 10, 20 µM | 48h | [4] |

| HEL, TF1a | Inhibition of Akt phosphorylation | 40 µM | 6, 12, 24h | [6] |

| MUTZ-1 | Apoptosis Induction | Dose-dependent | Not specified | [5] |

| MUTZ-1 | G1 Cell Cycle Arrest | Dose-dependent | Not specified | [5] |

Signaling Pathways and Experimental Workflow

Jervine's Mechanism of Action in the Hedgehog Signaling Pathway

Jervine's primary mechanism of action is the inhibition of the Hedgehog signaling pathway. The following diagram illustrates the canonical Hh pathway and the point of intervention by Jervine.

General Experimental Workflow for Studying Jervine's Effects

The following diagram outlines a typical workflow for investigating the in vitro effects of Jervine on cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the dose-dependent effect of Jervine on cell viability and calculating the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Jervine (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Jervine Treatment: Prepare serial dilutions of Jervine in culture medium. A typical concentration range to test is 0.1 to 100 µM. Remove the old medium and add 100 µL of the Jervine-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Jervine concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the Jervine concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying Jervine-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Jervine

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-